Cas no 243666-15-1 (1-[3-(Trifluoromethyl)pyrid-2-yl]-1,4-diazepane)
![1-[3-(Trifluoromethyl)pyrid-2-yl]-1,4-diazepane structure](https://www.kuujia.com/scimg/cas/243666-15-1x500.png)
1-[3-(Trifluoromethyl)pyrid-2-yl]-1,4-diazepane Chemical and Physical Properties
Names and Identifiers
-
- 1-[3-(Trifluoromethyl)pyrid-2-yl]-1,4-diazepane
- 1-[3-(Trifluoromethyl)pyridin-2-yl]-1,4-diazepane
- 1-(3-(trifluoromethyl)py
- 1-(3-(trifluoromethyl)pyridin-2-yl)-1,4-diazepane
- 1-(3-(trifluoromethyl)-pyridin-2-yl)piperazine
- 1-(3-trifluoromethoxy-phenyl)-piperazine
- 1-(3-trifluoromethyl-pyridin-2-yl)piperazine
- 1-[3-(trifluoromethyl)-2-pyridinyl]piperazine
- 1-[3-(trifluoromethyl)-2-pyridyl]-1,4-diazepane
- 4-(3-trifluoromethyl-pyridin-2-yl)-piperazine
- CTK1F8360
- Piperazine, 1-[3-(trifluoromethoxy)phenyl]-
- SureCN1735099
- AKOS000140461
- BMKFDQXBPCCAFY-UHFFFAOYSA-N
- MFCD00661817
- FS-1466
- 243666-15-1
- DTXSID201177636
- 1-[3-(trifluoromethyl)pyridin-2-yl]homopiperazine
- SB55100
- Hexahydro-1-[3-(trifluoromethyl)-2-pyridinyl]-1H-1,4-diazepine
- 1-[3-(Trifluoromethyl)-2-pyridinyl]-1,4-diazepane, AldrichCPR
- SCHEMBL5356587
-
- MDL: MFCD00661817
- Inchi: InChI=1S/C11H14F3N3/c12-11(13,14)9-3-1-5-16-10(9)17-7-2-4-15-6-8-17/h1,3,5,15H,2,4,6-8H2
- InChI Key: BMKFDQXBPCCAFY-UHFFFAOYSA-N
- SMILES: C1=CC(=C(N=C1)N2CCCNCC2)C(F)(F)F
Computed Properties
- Exact Mass: 245.11412
- Monoisotopic Mass: 245.11398195g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 2
- Complexity: 245
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 28.2Ų
Experimental Properties
- Boiling Point: 90°C/0.2mm
- Refractive Index: 1.5210
- PSA: 28.16
1-[3-(Trifluoromethyl)pyrid-2-yl]-1,4-diazepane Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H33689-250mg |
1-(6-Trifluoromethyl-2-pyridyl)-1,4-diazepane, 95% |
243666-15-1 | 95% | 250mg |
¥1638.00 | 2023-02-08 | |
Fluorochem | 017271-10g |
1-[3-(Trifluoromethyl)pyrid-2-yl]-1,4-diazepane |
243666-15-1 | 95% | 10g |
£272.00 | 2022-03-01 | |
Matrix Scientific | 085075-1g |
1-[3-(Trifluoromethyl)pyridin-2-yl]-1,4-diazepane, 97% |
243666-15-1 | 97% | 1g |
$230.00 | 2023-09-05 | |
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H33689-1g |
1-(6-Trifluoromethyl-2-pyridyl)-1,4-diazepane, 95% |
243666-15-1 | 95% | 1g |
¥4550.00 | 2023-02-08 | |
Key Organics Ltd | FS-1466-1MG |
1-[3-(Trifluoromethyl)pyrid-2-yl]-1,4-diazepane |
243666-15-1 | >90% | 1mg |
£37.00 | 2025-02-09 | |
1PlusChem | 1P00BD6I-100mg |
1-[3-(TRIFLUOROMETHYL)PYRID-2-YL]-1,4-DIAZEPANE |
243666-15-1 | 100mg |
$62.00 | 2024-05-21 | ||
1PlusChem | 1P00BD6I-5g |
1-[3-(TRIFLUOROMETHYL)PYRID-2-YL]-1,4-DIAZEPANE |
243666-15-1 | 95% | 5g |
$440.00 | 2025-02-25 | |
A2B Chem LLC | AF29498-5g |
1-[3-(Trifluoromethyl)pyridin-2-yl]-1,4-diazepane |
243666-15-1 | 95% | 5g |
$360.00 | 2024-04-20 | |
A2B Chem LLC | AF29498-250mg |
1-[3-(Trifluoromethyl)pyridin-2-yl]-1,4-diazepane |
243666-15-1 | 95% | 250mg |
$45.00 | 2024-04-20 | |
1PlusChem | 1P00BD6I-1g |
1-[3-(TRIFLUOROMETHYL)PYRID-2-YL]-1,4-DIAZEPANE |
243666-15-1 | 95% | 1g |
$125.00 | 2025-02-25 |
1-[3-(Trifluoromethyl)pyrid-2-yl]-1,4-diazepane Related Literature
-
1. Au–Cu core–shell nanocube-catalyzed click reactions for efficient synthesis of diverse triazoles†Mahesh Madasu,Chi-Fu Hsia,Michael H. Huang Nanoscale, 2017,9, 6970-6974
-
Yafei Wang,Weiwei Chen,JiangKun Cao,Jianhua Xiao,Shanhui Xu,Mingying Peng J. Mater. Chem. C, 2019,7, 11824-11833
-
Zheng-Dong Liu,Yong-Zheng Chang,Chang-Jin Ou,Jin-Yi Lin,Ling-Hai Xie,Cheng-Rong Yin,Ming-Deng Yi,Yan Qian,Nai-En Shi,Wei Huang Polym. Chem., 2011,2, 2179-2182
-
Taoyi Chen,Thomas A. Manz RSC Adv., 2019,9, 17072-17092
-
Huiwen Lan,Aimin Wei,Hechuang Zheng,Xuhui Sun,Jun Zhong Nanoscale, 2018,10, 7033-7039
Additional information on 1-[3-(Trifluoromethyl)pyrid-2-yl]-1,4-diazepane
Professional Introduction to Compound with CAS No. 243666-15-1 and Product Name: 1-[3-(Trifluoromethyl)pyrid-2-yl]-1,4-diazepane
The compound with the CAS number 243666-15-1 and the product name 1-[3-(Trifluoromethyl)pyrid-2-yl]-1,4-diazepane represents a significant advancement in the field of chemical and pharmaceutical research. This compound belongs to a class of heterocyclic derivatives that have garnered considerable attention due to their diverse biological activities and potential therapeutic applications. The structural framework of this molecule combines a pyridine moiety with a diazepane ring, creating a unique scaffold that is conducive to interactions with biological targets.
The trifluoromethyl group appended to the pyridine ring is a key feature that enhances the compound's pharmacological properties. Trifluoromethyl groups are well-known for their ability to improve metabolic stability, lipophilicity, and binding affinity, making them a staple in drug design. In the context of 1-[3-(Trifluoromethyl)pyrid-2-yl]-1,4-diazepane, this substituent likely contributes to the compound's efficacy by modulating its interaction with biological receptors. Recent studies have highlighted the importance of trifluoromethyl-containing compounds in developing treatments for various diseases, including cancer, inflammation, and infectious disorders.
The diazepane core of the molecule is another critical component that imparts specific biological activities. Diazepanes are known for their potential as central nervous system (CNS) modulators, with applications ranging from anxiolytic to neuroprotective effects. The combination of a pyridine ring and a diazepane moiety in 1-[3-(Trifluoromethyl)pyrid-2-yl]-1,4-diazepane suggests that this compound may exhibit dual functionality, targeting multiple pathways or receptors simultaneously. This dual-targeting capability is highly desirable in modern drug development, as it can lead to more comprehensive therapeutic outcomes.
Recent research in medicinal chemistry has demonstrated that heterocyclic compounds like 1-[3-(Trifluoromethyl)pyrid-2-yl]-1,4-diazepane can serve as versatile scaffolds for drug discovery. The structural features of this molecule allow it to interact with a wide range of biological targets, including enzymes and receptors involved in disease mechanisms. For instance, studies have shown that pyridine-based compounds can modulate enzyme activity by binding to specific pockets within the enzyme's active site. The presence of the trifluoromethyl group further enhances this interaction by increasing the compound's affinity for its target.
In addition to its potential as a drug candidate, 1-[3-(Trifluoromethyl)pyrid-2-yl]-1,4-diazepane may also find applications in chemical biology research. The compound's unique structure makes it an excellent tool for studying protein-ligand interactions and understanding the mechanisms underlying various biological processes. By using this compound as a probe, researchers can gain insights into how different molecules interact with biological systems, which could lead to new therapeutic strategies.
The synthesis of 1-[3-(Trifluoromethyl)pyrid-2-yl]-1,4-diazepane involves sophisticated organic chemistry techniques that highlight the ingenuity of modern synthetic methods. The construction of the diazepane ring requires careful control of reaction conditions to ensure high yield and purity. Additionally, the introduction of the trifluoromethyl group necessitates specialized reagents and methodologies to achieve optimal results. These synthetic challenges underscore the complexity and precision required in developing novel chemical entities like this one.
Evaluation of 1-[3-(Trifluoromethyl)pyrid-2-yl]-1,4-diazepane in preclinical studies has revealed promising results regarding its biological activity. Initial assays have shown that this compound exhibits inhibitory effects on certain enzymes and receptors relevant to human health. These findings are particularly encouraging given the growing body of evidence supporting the use of heterocyclic compounds in drug development. Further research is ongoing to fully elucidate the pharmacological profile of this molecule and explore its potential therapeutic applications.
The future prospects for 1-[3-(Trifluoromethyl)pyrid-2-yl]-1,4-diazepane are bright, with numerous avenues for exploration remaining open. Researchers are keenly interested in optimizing its structure for better efficacy and safety profiles. Additionally, investigations into its mechanism of action could provide valuable insights into disease pathophysiology and lead to new treatment paradigms. As our understanding of molecular interactions continues to evolve, compounds like 1-[3-(Trifluoromethyl)pyrid-2-yl]-1,4-diazepane are poised to play a crucial role in advancing medical science.
243666-15-1 (1-[3-(Trifluoromethyl)pyrid-2-yl]-1,4-diazepane) Related Products
- 306934-70-3(1-[5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepane)
- 1416344-76-7(2-(3-Fluoro-benzyloxy)-5-(2-methyl-thiazol-4-yl)-benzoic acid methyl ester)
- 2229451-02-7(3-(2-methylbut-3-yn-2-yl)furan)
- 1805127-91-6(Methyl 2-cyano-3,5-diethylbenzoate)
- 1014093-33-4(4-ethyl-3-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-5-(methylsulfanyl)-4H-1,2,4-triazole)
- 122170-93-8(Cuscutamine)
- 364794-30-9(1-((4-Bromothiophen-2-yl)methyl)-4-methylpiperazine)
- 1805186-00-8(Methyl 5-bromo-2-cyano-3-(trifluoromethoxy)phenylacetate)
- 1844854-00-7(2-amino-2-cuban-1-yl-acetic acid)
- 2411306-68-6(2-chloro-N-{2-(pyrrolidine-1-sulfonyl)phenylmethyl}acetamide)



